Receptor Potency: 45-Fold Higher Potency at Glucagon Receptor (GCGR) vs. GLP-1 Receptor
Glucagon hydrochloride demonstrates a 45-fold higher potency in stimulating cAMP production at its cognate glucagon receptor (GCGR) compared to its activity at the glucagon-like peptide-1 receptor (GLP-1R) in rat pancreatic islet cells [1]. This is a critical distinction from GLP-1 analogs, which are sometimes considered for glucose modulation. The EC50 for glucagon at the GCGR is 9 nmol/L, whereas the EC50 for GLP-1 at the GLP-1R is 0.2 nmol/L [1]. This difference in receptor preference defines the compound's unique pharmacological role in rapid glucose elevation, a function not shared by GLP-1 agonists.
| Evidence Dimension | cAMP stimulation EC50 |
|---|---|
| Target Compound Data | EC50 = 9 nmol/L at glucagon receptor in rat pancreatic islet cells |
| Comparator Or Baseline | GLP-1: EC50 = 0.2 nmol/L at GLP-1 receptor in rat pancreatic islet cells |
| Quantified Difference | 45-fold higher potency for glucagon at its primary receptor (GCGR) compared to its activity at the GLP-1R |
| Conditions | Rat pancreatic islet cells; cAMP formation assay |
Why This Matters
This quantitative selectivity data confirms glucagon hydrochloride's primary mechanism of action and distinguishes it from GLP-1 agonists, which are ineffective for acute hypoglycemia rescue.
- [1] Moens K, et al. Expression and functional activity of glucagon, glucagon-like peptide I, and glucose-dependent insulinotropic peptide receptors in rat pancreatic islet cells. Diabetes. 1996;45(2):257-261. EC50 values of GLP-I- and GIP-induced cAMP formation were comparable (0.2 nmol/l) and 45-fold lower than the EC50 of glucagon (9 nmol/l). View Source
